molecular formula C17H22N6OS2 B15026892 {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate

{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate

Katalognummer: B15026892
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: NJFDGTHQCZTPID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino and Methoxyphenyl Groups: The amino and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Attachment of the Piperidine Ring: The piperidine ring is attached via a condensation reaction.

    Formation of the Carbodithioate Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the triazine ring and the carbodithioate group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and amines are used under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to target specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {4-Amino-6-[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate
  • {4-Amino-6-[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate

Uniqueness

The uniqueness of {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate lies in its methoxyphenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents.

Eigenschaften

Molekularformel

C17H22N6OS2

Molekulargewicht

390.5 g/mol

IUPAC-Name

[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl piperidine-1-carbodithioate

InChI

InChI=1S/C17H22N6OS2/c1-24-13-8-4-3-7-12(13)19-16-21-14(20-15(18)22-16)11-26-17(25)23-9-5-2-6-10-23/h3-4,7-8H,2,5-6,9-11H2,1H3,(H3,18,19,20,21,22)

InChI-Schlüssel

NJFDGTHQCZTPID-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC(=S)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.